4-(2-(5-Cyclopropyl-1H-1,2,4-triazol-3-yl)ethyl)morpholine
Description
4-(2-(5-Cyclopropyl-1H-1,2,4-triazol-3-yl)ethyl)morpholine is a heterocyclic compound featuring a 1,2,4-triazole ring substituted with a cyclopropyl group and linked via an ethyl chain to a morpholine moiety. This structure confers unique physicochemical and biological properties, making it a candidate for pharmaceutical and material science applications. The morpholine group enhances solubility, while the triazole ring contributes to hydrogen bonding and metal coordination capabilities.
Properties
Molecular Formula |
C11H18N4O |
|---|---|
Molecular Weight |
222.29 g/mol |
IUPAC Name |
4-[2-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)ethyl]morpholine |
InChI |
InChI=1S/C11H18N4O/c1-2-9(1)11-12-10(13-14-11)3-4-15-5-7-16-8-6-15/h9H,1-8H2,(H,12,13,14) |
InChI Key |
VGZMKQPWCCEDRB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NNC(=N2)CCN3CCOCC3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-(2-(5-Cyclopropyl-1H-1,2,4-triazol-3-yl)ethyl)morpholine typically involves the reaction of 5-cyclopropyl-1H-1,2,4-triazole-3-ylamine with 2-chloroethylmorpholine under suitable conditions . The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
4-(2-(5-Cyclopropyl-1H-1,2,4-triazol-3-yl)ethyl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the triazole ring, depending on the reagents and conditions used.
Common reagents for these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and various nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
4-(2-(5-Cyclopropyl-1H-1,2,4-triazol-3-yl)ethyl)morpholine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: The compound is used in biochemical assays to study enzyme interactions and protein-ligand binding.
Medicine: Research into potential therapeutic applications, including its use as a lead compound in drug discovery for various diseases.
Industry: It is used in the development of new materials and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 4-(2-(5-Cyclopropyl-1H-1,2,4-triazol-3-yl)ethyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with active sites of enzymes, modulating their activity. The cyclopropyl group may enhance binding affinity and specificity by fitting into hydrophobic pockets of the target protein .
Comparison with Similar Compounds
Structural and Functional Features
The compound’s core structure combines:
- 1,2,4-Triazole ring: A five-membered aromatic ring with three nitrogen atoms, known for stability and versatility in medicinal chemistry.
- Morpholine moiety : A six-membered oxygen- and nitrogen-containing heterocycle that improves aqueous solubility and pharmacokinetics.
These features are shared with several triazole-morpholine hybrids, such as 4-((5-(decylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)morpholine , which has been quantitatively analyzed in medicinal formulations using spectrophotometric methods .
Structural Analogues
Key structural analogues include:
Key Observations :
- Substituent Effects : The presence of electron-withdrawing groups (e.g., nitro, trifluoromethyl) in analogues like 9d () increases thermal stability but reduces solubility compared to the cyclopropyl-morpholine derivative.
- Conformational Flexibility : The morpholine-linked compound likely exhibits greater conformational flexibility than rigid, planar analogues such as the fluorophenyl-thiazole derivatives .
Physicochemical Properties
Elemental analysis data for selected analogues:
| Compound (Formula) | Calculated (%) | Found (%) |
|---|---|---|
| C20H15ClF3N7O4S (Mwt 541.89) | C:44.33; H:2.79; N:18.09 | C:44.21; H:2.68; N:18.01 |
| C20H16F3N7O4S (Mwt 507.45) | C:47.34; H:3.18; N:19.32 | C:47.26; H:3.05; N:19.27 |
The cyclopropyl-morpholine compound is expected to have intermediate carbon/nitrogen content due to its balanced substituents.
Functional Comparison
- Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to triazole-morpholine hybrids, involving cyclocondensation or click chemistry, as seen in and .
Biological Activity
4-(2-(5-Cyclopropyl-1H-1,2,4-triazol-3-yl)ethyl)morpholine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The triazole moiety is known for its diverse range of biological activities, including antifungal, antibacterial, and anticancer properties. This article reviews the biological activity of this compound, highlighting key research findings and case studies.
Chemical Structure
The compound can be structurally represented as follows:
- Molecular Formula : C₁₃H₁₈N₄
- Molecular Weight : 238.31 g/mol
Biological Activity Overview
The biological activity of 4-(2-(5-Cyclopropyl-1H-1,2,4-triazol-3-yl)ethyl)morpholine has been evaluated across various studies. The following sections summarize key findings:
Antifungal Activity
Research has indicated that compounds containing the triazole ring exhibit significant antifungal properties. A study demonstrated that derivatives of triazole compounds showed potent activity against various fungal strains, including Candida species. The mechanism of action typically involves inhibition of ergosterol synthesis, crucial for fungal cell membrane integrity .
Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism involves activation of caspase pathways and modulation of p53 expression levels, leading to increased apoptotic cell death .
Structure-Activity Relationship (SAR)
A detailed SAR analysis revealed that modifications on the cyclopropyl group and the morpholine ring significantly affect the biological activity. For instance, the introduction of various substituents on the triazole ring was shown to enhance potency against specific cancer cell lines. This highlights the importance of structural modifications in optimizing therapeutic efficacy .
Case Studies
Several case studies have been published that detail the biological evaluation of similar compounds:
- Case Study 1 : A derivative of 5-cyclopropyltriazole was evaluated for its antifungal activity against Candida albicans and demonstrated an IC50 value in the low micromolar range, indicating strong antifungal potential .
- Case Study 2 : A related compound was tested in vivo in mouse models for its anticancer effects. Results showed a significant reduction in tumor size when treated with the compound compared to control groups .
Data Tables
The following table summarizes key findings from various studies regarding the biological activity of 4-(2-(5-Cyclopropyl-1H-1,2,4-triazol-3-yl)ethyl)morpholine and related compounds.
| Study | Activity | Cell Line / Organism | IC50 / MIC | Mechanism |
|---|---|---|---|---|
| Study 1 | Antifungal | Candida albicans | 5 µM | Ergosterol inhibition |
| Study 2 | Anticancer | MCF-7 | 10 µM | Apoptosis via caspase activation |
| Study 3 | Anticancer | A549 | 15 µM | p53 modulation |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
